
Sodium acetoxyoctadecenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium acetoxyoctadecenyl sulfate: is an anionic surfactant with the molecular formula C20H37NaO6S and a molecular weight of 428.55895 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium acetoxyoctadecenyl sulfate typically involves the esterification of octadecenyl alcohol with acetic acid, followed by sulfonation with sulfur trioxide and neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the esterification and sulfonation processes are optimized for scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium acetoxyoctadecenyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium acetoxyoctadecenyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of sodium acetoxyoctadecenyl sulfate involves its ability to reduce surface tension and disrupt lipid membranes. This property makes it effective in solubilizing hydrophobic compounds and facilitating their interaction with aqueous environments. The molecular targets include lipid bilayers and hydrophobic regions of proteins, leading to enhanced solubility and bioavailability .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but a shorter carbon chain.
Sodium laureth sulfate: A related compound with ethoxylated groups, providing different solubility and foaming characteristics
Uniqueness: Sodium acetoxyoctadecenyl sulfate stands out due to its longer carbon chain and acetoxy group, which confer unique surfactant properties and make it suitable for specific applications where other surfactants may not be as effective.
Properties
CAS No. |
65309-59-3 |
|---|---|
Molecular Formula |
C20H37NaO6S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
sodium;[(E)-18-acetyloxyoctadec-1-enyl] sulfate |
InChI |
InChI=1S/C20H38O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h17,19H,2-16,18H2,1H3,(H,22,23,24);/q;+1/p-1/b19-17+; |
InChI Key |
YSUHUKRYNRTKTF-ZJSKVYKZSA-M |
Isomeric SMILES |
CC(=O)OCCCCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
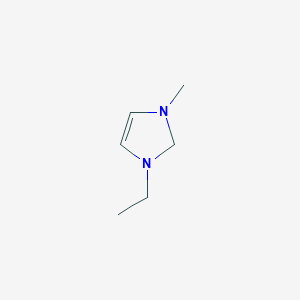
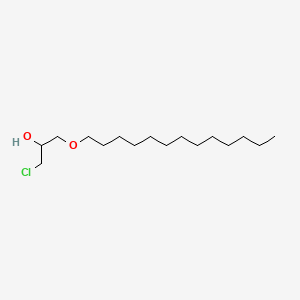
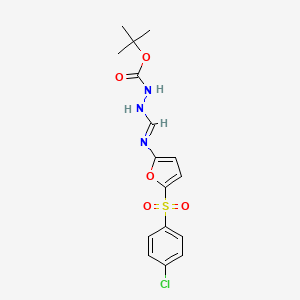
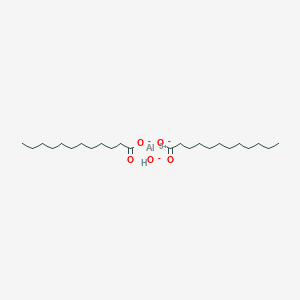
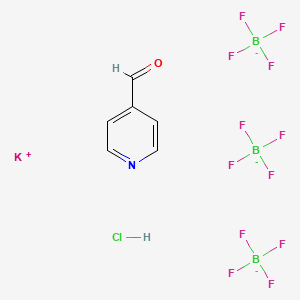
![6-hydroxy-7,14-dimethoxy-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13778999.png)
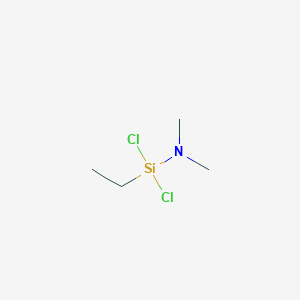
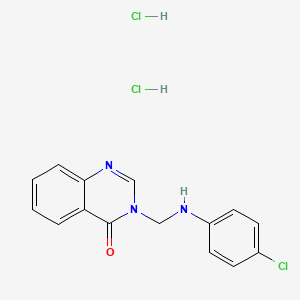
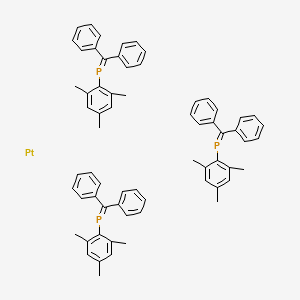
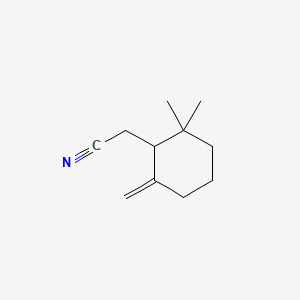
![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)

